molecular formula C12H23ClN2O4 B2899621 tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride CAS No. 1858241-30-1

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2899621
CAS No.: 1858241-30-1
M. Wt: 294.78
InChI Key: KLCUUOFMKKUTEU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride: is a chemical compound with significant applications in scientific research and industry. This compound is known for its role as an intermediate in organic synthesis and its potential use in pharmaceuticals and other chemical processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazine and tert-butyl chloroformate as the primary starting materials.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions and at room temperature.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product quality.

  • Purification: The product is purified through crystallization or chromatographic techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carbonyl-containing derivatives.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Piperazine derivatives with different substituents.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Similar structure with an ethoxy group instead of methoxy.

  • Tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Similar piperazine derivative with a different position of the methoxy group.

Uniqueness: The presence of the methoxy-2-oxoethyl group at the 3-position of the piperazine ring distinguishes this compound from its analogs, potentially leading to different reactivity and biological activity.

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride , its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUUOFMKKUTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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